molecular formula C18H14Cl2N4O3S B14928797 Ethyl 2-[(3,4-dichlorophenoxy)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Ethyl 2-[(3,4-dichlorophenoxy)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No.: B14928797
M. Wt: 437.3 g/mol
InChI Key: KATUIEUSRTUKIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(3,4-dichlorophenoxy)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(3,4-dichlorophenoxy)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multiple steps, starting from readily available starting materials

    Formation of the Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a suitable catalyst.

    Introduction of the 3,4-Dichlorophenoxy Group: This step typically involves a nucleophilic substitution reaction where the 3,4-dichlorophenoxy group is introduced using a suitable reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3,4-dichlorophenoxy)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the ester to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 2-[(3,4-dichlorophenoxy)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-[(3,4-dichlorophenoxy)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 2-[(3,4-dichlorophenoxy)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate
  • Ethyl 2-(3,4-dimethylphenoxy)-2-methylpropanoate
  • Ethyl 2-(3,5-dimethylphenoxy)-2-methylpropanoate

These compounds share structural similarities but differ in their functional groups and biological activities

Properties

Molecular Formula

C18H14Cl2N4O3S

Molecular Weight

437.3 g/mol

IUPAC Name

ethyl 4-[(3,4-dichlorophenoxy)methyl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C18H14Cl2N4O3S/c1-3-26-18(25)15-9(2)14-16-22-13(23-24(16)8-21-17(14)28-15)7-27-10-4-5-11(19)12(20)6-10/h4-6,8H,3,7H2,1-2H3

InChI Key

KATUIEUSRTUKIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN3C2=NC(=N3)COC4=CC(=C(C=C4)Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.